molecular formula C19H20F3NO3 B2443681 6,7-Dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 865546-41-4

6,7-Dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2443681
CAS RN: 865546-41-4
M. Wt: 367.368
InChI Key: WMJQESNBADGPSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C19H20F3NO3 . Its average mass is 367.362 Da and its mono-isotopic mass is 367.139526 Da .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the Pomeranz–Fritsch cyclization step, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2, can generate 3,4-dihydro isoquinoline derivatives . This reaction tolerates acid-sensitive functional groups in substrates and facilitates the synthesis of diverse 1,2-dihydroisoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of this compound is based on the tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyridine ring . This core is substituted at various positions with dimethoxy, trifluoromethyl, and phenoxy groups .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its functional groups. For instance, the trifluoromethyl group could potentially undergo reactions with nucleophiles, and the ether groups could potentially be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall molecular structure . For instance, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability properties .

Scientific Research Applications

Therapeutic Applications in Cancer and CNS Disorders

1,2,3,4-Tetrahydroisoquinoline derivatives, including 6,7-Dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline, have shown promising results in various therapeutic fields. Notably, these derivatives have been recognized for their potential in cancer and central nervous system (CNS) disorders. The therapeutic applications span from anticancer antibiotics to potential treatments for malaria, CNS diseases, cardiovascular and metabolic disorders. For instance, the US FDA's approval of trabectedin for treating soft tissue sarcomas underlines the significance of these compounds in anticancer drug discovery. The diverse synthesis of these derivatives further underscores their versatility in drug discovery for various infectious diseases and other therapeutic activities (Singh & Shah, 2017).

PET Imaging and Tumor Proliferation Assessment

The compound N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) has been used in PET imaging to evaluate tumor proliferation in patients with newly diagnosed malignant neoplasms, including lymphoma, breast cancer, and head and neck cancer. The uptake of 18F-ISO-1 in tumors showed a significant correlation with the tumor proliferation marker Ki-67, highlighting its potential as a diagnostic tool for assessing proliferative status in solid tumors. The study also determined the biodistribution and human dosimetry of 18F-ISO-1, confirming its safety for clinical use in PET imaging (Dehdashti et al., 2013).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by tetrahydroisoquinoline derivatives, this compound could potentially be investigated for its pharmacological properties .

properties

IUPAC Name

6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3/c1-24-17-8-12-6-7-23-16(15(12)10-18(17)25-2)11-26-14-5-3-4-13(9-14)19(20,21)22/h3-5,8-10,16,23H,6-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJQESNBADGPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)COC3=CC=CC(=C3)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.